molecular formula C20H20N2O3S B6506543 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide CAS No. 1421465-36-2

2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide

Cat. No.: B6506543
CAS No.: 1421465-36-2
M. Wt: 368.5 g/mol
InChI Key: JNRKYBWQMCNKIN-UHFFFAOYSA-N
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Description

2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide is a complex organic compound that belongs to a class of molecules known for their various applications in pharmaceuticals and chemical research. This compound's structure features an ethylsulfanyl group and a benzamide core, suggesting potential interactions with biological systems.

Preparation Methods

The synthetic routes for 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide typically involve multi-step organic synthesis. A common method starts with the preparation of the core benzamide structure, followed by the introduction of the ethylsulfanyl group through thiolation reactions. Specific reaction conditions include the use of solvents like dichloromethane and catalysts such as palladium. Industrially, production might employ continuous flow chemistry to increase yield and purity.

Chemical Reactions Analysis

2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide can undergo various chemical reactions:

  • Oxidation

    : Typically with reagents like hydrogen peroxide or potassium permanganate, producing sulfoxide derivatives.

  • Reduction

    : Using agents like lithium aluminium hydride, leading to amine derivatives.

  • Substitution

    : Halogenation or nitration using halogens or nitric acid, respectively, to modify the aromatic ring. The major products formed depend on the specific reagents and conditions applied during these reactions.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

  • Chemistry

    : Used as a building block in synthesizing more complex molecules for material science.

  • Biology

    : Investigated for its interactions with various proteins and enzymes due to its structural mimicry of biologically active molecules.

  • Medicine

    : Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry

    : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide exerts its effects involves its ability to interact with biological targets such as proteins and enzymes. The ethylsulfanyl group may facilitate binding to sulfur-containing amino acids in proteins, while the benzamide core could interact through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(4-{[2-(ethylsulfanyl)phenyl]formamido}but-2-yn-1-yl)oxy]benzamide stands out due to its unique combination of structural features:

  • Similar Compounds

    : Benzamide derivatives, ethylsulfanyl-substituted aromatics, alkyne-containing molecules.

  • Uniqueness

    : The integration of an ethylsulfanyl group and a but-2-yn-1-yl linker provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

2-[4-[(2-ethylsulfanylbenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-2-26-18-12-6-4-10-16(18)20(24)22-13-7-8-14-25-17-11-5-3-9-15(17)19(21)23/h3-6,9-12H,2,13-14H2,1H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRKYBWQMCNKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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